molecular formula C5H5Br2N B1521883 4-Bromopyridine Hydrobromide CAS No. 74129-11-6

4-Bromopyridine Hydrobromide

Cat. No. B1521883
CAS RN: 74129-11-6
M. Wt: 238.91 g/mol
InChI Key: SMSVBXDZZQOTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromopyridine Hydrobromide is a salt of halogenopiperidine . It is used as a starting material in the synthesis of various compounds .


Synthesis Analysis

4-Bromopyridine Hydrobromide can be synthesized using 4-bromopiperidine as a precursor . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Molecular Structure Analysis

The molecular formula of 4-Bromopyridine Hydrobromide is C5H10BrN·HBr . Its average mass is 244.956 Da and its monoisotopic mass is 242.925812 Da .


Chemical Reactions Analysis

4-Bromopyridine Hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical And Chemical Properties Analysis

4-Bromopyridine Hydrobromide is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 190.0 to 194.0 °C .

Scientific Research Applications

Organic Synthesis

4-Bromopyridine Hydrobromide: is a valuable intermediate in organic synthesis. Its reactivity allows for the introduction of bromine into various organic molecules, facilitating further chemical transformations. For instance, it can be used to synthesize heterocyclic compounds, which are crucial in the development of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 4-Bromopyridine Hydrobromide serves as a building block for the creation of a wide range of therapeutic agents. Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Agrochemical Research

This compound is also employed in the development of agrochemicals. Its brominated pyridine core can be found in herbicides and pesticides, where it contributes to the stability and efficacy of these products .

Materials Science

4-Bromopyridine Hydrobromide: is used in materials science, particularly in the synthesis of advanced materials and polymers. Its ability to act as a linking agent between different molecular structures can lead to the creation of novel materials with unique properties .

Catalysis

In the field of catalysis, 4-Bromopyridine Hydrobromide can be utilized to modify catalysts, enhancing their performance in various chemical reactions. This modification can improve the selectivity and efficiency of catalysts .

Analytical Chemistry

As an analytical reagent, 4-Bromopyridine Hydrobromide is used in various analytical techniques. It can act as a standard or a reactant in the qualitative and quantitative analysis of chemical substances .

Safety and Hazards

4-Bromopyridine Hydrobromide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-bromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.BrH/c6-5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVBXDZZQOTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659860
Record name 4-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74129-11-6
Record name 4-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyridine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromopyridine Hydrobromide
Reactant of Route 2
Reactant of Route 2
4-Bromopyridine Hydrobromide
Reactant of Route 3
4-Bromopyridine Hydrobromide
Reactant of Route 4
4-Bromopyridine Hydrobromide
Reactant of Route 5
4-Bromopyridine Hydrobromide
Reactant of Route 6
Reactant of Route 6
4-Bromopyridine Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.